molecular formula C6H2Cl4O B030399 2,3,4,6-Tetrachlorophenol CAS No. 58-90-2

2,3,4,6-Tetrachlorophenol

Cat. No. B030399
CAS RN: 58-90-2
M. Wt: 231.9 g/mol
InChI Key: VGVRPFIJEJYOFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophenol derivatives, including 2,3,4,6-Tetrachlorophenol, often involves halogenation reactions where chlorine atoms are introduced into the phenol molecule. While specific synthesis routes for this compound were not directly found, related compounds have been synthesized through various halogenation techniques and cycloaddition reactions, offering insights into potential synthesis methods for chlorinated phenols (Gee, Land, & Robinson, 1974).

Molecular Structure Analysis

The molecular structure of chlorophenols, including this compound, is characterized by the presence of chlorine atoms attached to the phenol ring, which significantly affects the molecule's electronic and spatial configuration. Studies on similar chlorinated compounds have utilized techniques like X-ray crystallography to elucidate their solid-state structures, providing a basis for understanding the molecular configuration of this compound (Ferguson, McCrindle, & Mcalees, 1989).

Scientific Research Applications

  • Bioremediation and Environmental Cleanup : 2,3,4,6-Tetrachlorophenol is used in the bioremediation of contaminated groundwater. It can be degraded by bacterial isolates at low temperatures and low oxygen partial pressure, which is particularly useful in removing this chemical from contaminated groundwater and bioreactors. Bacillus sp. and Staphylococcus sp., isolated from secondary sludge of the pulp and paper industry, can degrade and remove this compound, aiding in the remediation of pulp paper mill waste (Makinen et al., 1993); (Männistö et al., 2004); (Karn et al., 2014).

  • Toxicity Assessment and Removal : Research includes studying the thermal treatment of chlorophenols like this compound on model fly ash, which results in carbon monoxide and dioxide, and conversion into compounds like polychlorinated benzenes and dibenzo-p-dioxins (Hell et al., 2001). It also involves the study of photodegradation pathways, revealing intermediates and degradation products (Suegara et al., 2005).

  • Industrial Applications : In the cork and wine industries, chlorophenols, including this compound, are used for quality control measures. They can be detected in corks contaminated at the nanogram per gram level, aiding in maintaining product quality (Insa et al., 2006).

  • Worker Health and Safety : Studies have assessed the urinary excretion of chlorophenols in workers exposed to these compounds, such as in saw-mill workers handling lumber treated with chlorophenolates (Pekari et al., 1991).

  • Chemical Analysis and Detection : Methods like solid-phase microextraction and microwave-assisted extraction are used for the determination and analysis of chlorophenolic compounds in various products, including wines and cork stoppers (Insa et al., 2007); (Pizarro et al., 2007).

  • Aquatic and Environmental Studies : this compound has been the subject of studies assessing its impact on aquatic life, such as in experiments using limnocorrals to understand its effects on zooplankton populations (Liber et al., 1992).

Safety and Hazards

2,3,4,6-Tetrachlorophenol is toxic by ingestion and inhalation, and it is a strong irritant . It can severely irritate and burn the skin and eyes with possible eye damage . Breathing this compound can irritate the nose and throat . It can also irritate the lungs causing coughing and/or shortness of breath . High exposure may damage the blood cells causing anemia . High and repeated exposure can cause a skin rash (dermatitis) . This compound may damage the liver .

properties

IUPAC Name

2,3,4,6-tetrachlorophenol
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InChI

InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
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InChI Key

VGVRPFIJEJYOFN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl
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Molecular Formula

C6H2Cl4O
Record name 2,3,4,6-TETRACHLOROPHENOL
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Related CAS

131-61-3 (hydrochloride salt)
Record name 2,3,4,6-Tetrachlorophenol
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DSSTOX Substance ID

DTXSID9021716
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Molecular Weight

231.9 g/mol
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Physical Description

2,3,4,6-tetrachlorophenol appears as brown flakes or beige solid. Strong odor. (NTP, 1992), Brown solid; [Hawley], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
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Boiling Point

302 °F at 15 mmHg (NTP, 1992), 64 °C (3.0 kPa)
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Flash Point

100 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN HOT WATER; VERY SOL IN SODIUM HYDROXIDE; SOL IN HOT ACETIC ACID., SOL IN ACETONE., In water, 0.10 g/100 g water (temperature not specified)., Sol in ethanol, benzene, chloroform., Solubility in water, g/100ml at 20 °C: 0.1 (very poor)
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Density

1.839 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.839 @ 25 °C/4 °C, 1.8 g/cm³
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Vapor Pressure

1 mmHg at 212 °F ; 60 mmHg at 374 °F; 400 mmHg at 482 °F (NTP, 1992), 0.00423 [mmHg], 4.23X10-3 mm Hg at 25 °C
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Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT AFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/, The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/
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Impurities

... Commercial grade 2,3,4,6-tetrachlorophenol contained chlorodioxin isomers at levels of 28 ppm (hexa-), 80 ppm (hepta-), and 30 ppm (octachlorodibenzo-p-dioxin) as well as chlorodibenzofurans at levels of 55 ppm (hexa-), 100 ppm (hepta-), and 25 ppm (octachlorodibenzofuran)., Pentachlorophenol is an impurity in technical grade formulations of tetrachlorophenol.
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Color/Form

NEEDLES FROM LIGROIN, ACETIC ACID, BROWN FLAKES OR SUBLIMED MASS, LIGHT BROWN MASS

CAS RN

58-90-2
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Melting Point

158 °F (NTP, 1992), 70 °C
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Synthesis routes and methods

Procedure details

As the concentration of sulfuryl chloride increases, over-chlorination occurs, i.e., the 2,4,5-trichlorophenol becomes chlorinated to form more 2,3,4,6-tetrachlorophenol. The 2,3,4,6-tetrachlorophenol present becomes unacceptably high when the ratio of sulfuryl chloride to dichlorophenol significantly exceeds 1.3 to 1.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4,6-Tetrachlorophenol

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